molecular formula C10H8FNO B14859978 2-Fluoro-5-propionylbenzonitrile

2-Fluoro-5-propionylbenzonitrile

Cat. No.: B14859978
M. Wt: 177.17 g/mol
InChI Key: SKPZNDCMGADSKU-UHFFFAOYSA-N
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Description

2-Fluoro-5-propionylbenzonitrile: is an organic compound with the molecular formula C10H8FNO It is a derivative of benzonitrile, characterized by the presence of a fluorine atom at the second position and a propionyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-propionylbenzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with benzonitrile as the starting material.

    Propionylation: The propionyl group can be introduced via Friedel-Crafts acylation using propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above but optimized for higher yields and efficiency. The choice of solvents, temperature control, and purification techniques are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-propionylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The propionyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Major Products:

    Substitution: 2-Methoxy-5-propionylbenzonitrile.

    Reduction: 2-Fluoro-5-propionylaniline.

    Oxidation: 2-Fluoro-5-carboxybenzonitrile.

Scientific Research Applications

Chemistry: 2-Fluoro-5-propionylbenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals

Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of benzonitrile derivatives. It may also serve as a building block for the synthesis of biologically active molecules.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. The presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-propionylbenzonitrile depends on its specific application. In general, the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets. The propionyl group can also play a role in modulating the compound’s lipophilicity and binding affinity to target proteins or enzymes.

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with receptors on cell surfaces, modulating signal transduction pathways.

    Metabolic Pathways: The presence of fluorine can affect the metabolic pathways of the compound, leading to unique pharmacokinetic properties.

Comparison with Similar Compounds

    2-Fluoro-5-formylbenzonitrile: Similar structure but with a formyl group instead of a propionyl group.

    2-Fluoro-5-methylbenzonitrile: Similar structure but with a methyl group instead of a propionyl group.

    2-Fluoro-5-acetylbenzonitrile: Similar structure but with an acetyl group instead of a propionyl group.

Uniqueness: 2-Fluoro-5-propionylbenzonitrile is unique due to the presence of both fluorine and propionyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

2-fluoro-5-propanoylbenzonitrile

InChI

InChI=1S/C10H8FNO/c1-2-10(13)7-3-4-9(11)8(5-7)6-12/h3-5H,2H2,1H3

InChI Key

SKPZNDCMGADSKU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)F)C#N

Origin of Product

United States

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